Unveiling the Physicochemical and Analytical Profile of Imidacloprid-d4: A Technical Guide
Unveiling the Physicochemical and Analytical Profile of Imidacloprid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated internal standard, Imidacloprid-d4, covering its fundamental physicochemical properties and detailed analytical methodologies. This document is designed to serve as a comprehensive resource for professionals engaged in research, drug development, and environmental analysis involving the neonicotinoid insecticide, Imidacloprid.
Core Physicochemical Data of Imidacloprid-d4
Imidacloprid-d4 is a labeled form of Imidacloprid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but distinguishable by its mass.
Molecular Weight and Formula
The molecular formula and weight of Imidacloprid-d4 are crucial for accurate quantification and characterization. The incorporation of four deuterium atoms results in a higher molecular weight compared to the unlabeled Imidacloprid.
| Property | Value |
| Molecular Formula | C₉H₆D₄ClN₅O₂ |
| Monoisotopic Mass | 259.0774093 Da |
| Average Molecular Weight | Approximately 259.69 g/mol [1][2][3][4][5] |
To precisely calculate the average molecular weight, the atomic weights of the constituent elements are utilized:
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 9 | 108.099 |
| Hydrogen | H | 1.008 | 6 | 6.048 |
| Deuterium | D | 2.014[6][7][8][9] | 4 | 8.056 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Nitrogen | N | 14.007 | 5 | 70.035 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 259.689 |
Mechanism of Action: A Signaling Pathway Perspective
Imidacloprid, and by extension its deuterated analogue, functions as a systemic insecticide by targeting the central nervous system of insects.[10] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs).[6] This binding action blocks the nicotinergic neuronal pathway, preventing acetylcholine from transmitting nerve impulses, which leads to paralysis and eventual death of the insect.[10] The selectivity of Imidacloprid for insect nAChRs over mammalian receptors is a key aspect of its toxicological profile.[10]
Experimental Protocols for the Analysis of Imidacloprid-d4
The quantification of Imidacloprid in various matrices often employs Imidacloprid-d4 as an internal standard to ensure accuracy and precision. Below are detailed methodologies for its analysis in environmental samples.
Sample Preparation: Extraction from Soil and Water
Soil Sample Extraction:
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Sample Collection and Preparation: Collect soil samples and air-dry them. Sieve the soil to remove large debris.
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Solvent Extraction:
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Filtration and Concentration:
Water Sample Extraction:
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Filtration: Filter water samples through a 0.2 µm syringe filter to remove particulate matter.[11]
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Solid-Phase Extraction (SPE) (for trace-level analysis):
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Condition a C18 SPE cartridge with methanol followed by water.
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Pass the water sample through the cartridge.
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Elute the analyte with a suitable solvent, such as methanol or a mixture of methylene chloride and methanol.
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Chromatographic Analysis: LC-MS/MS Method
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Electrospray ionization (ESI) is a common ionization source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4.6 µm) is typically used.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with an additive like 0.1% acetic acid or formic acid.[11] A common mobile phase composition is acetonitrile:water (50:50, v/v).[11]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[11]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for Imidacloprid and its deuterated standard.
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Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
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Imidacloprid Transition: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. For example, m/z 256 → 209.
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Imidacloprid-d4 Transition: The precursor ion [M+H]⁺ (m/z 260) is selected, and a corresponding product ion is monitored.
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Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of Imidacloprid in environmental samples using Imidacloprid-d4 as an internal standard.
References
- 1. Imidacloprid General Fact Sheet [npic.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 5. ba333.free.fr [ba333.free.fr]
- 6. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidacloprid - Wikipedia [en.wikipedia.org]
- 11. web.tuat.ac.jp [web.tuat.ac.jp]
- 12. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
